1-(3,5-Dimethylphenyl)ethane-1-thiol
Description
1-(3,5-Dimethylphenyl)ethane-1-thiol (C10H14S) is a thiol-containing aromatic compound characterized by a 3,5-dimethylphenyl group attached to an ethane-thiol backbone. Thiols are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their redox activity and ability to coordinate metals .
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)ethanethiol |
InChI |
InChI=1S/C10H14S/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9,11H,1-3H3 |
InChI Key |
HJDMKLJUDPNRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction typically occurs under reflux conditions, leading to the formation of the desired thiol compound .
Industrial Production Methods: Industrial production of 1-(3,5-Dimethylphenyl)ethane-1-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Addition: The compound can undergo addition reactions with electrophiles, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group in the presence of a base like sodium hydroxide.
Addition: Electrophiles such as alkyl halides can react with the thiol group in the presence of a catalyst.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to changes in their structure and function.
Oxidative Stress Modulation: The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
| Compound Name | Molecular Formula | Functional Group | Key Reactivity Features |
|---|---|---|---|
| 1-(3,5-Dimethylphenyl)ethane-1-thiol | C10H14S | Thiol (-SH) | High acidity, disulfide formation, nucleophilic |
| 1-(3,5-Dimethylphenyl)ethane-1,2-diol | C10H14O2 | Diol (-OH) | Hydrogen bonding, lower acidity, oxidative stability |
| 1-(3,5-Dimethoxyphenyl)ethan-1-amine | C10H15NO2 | Amine (-NH2) | Basic, participates in Schiff base formation |
| 1-(3,5-Dichlorophenyl)-triazol-4-yl-ethanone | C11H8Cl2N3O | Triazole, ketone | Electrophilic ketone, halogen-enhanced bioactivity |
- Thiol vs. Diol : The thiol’s -SH group is more acidic (pKa ~10) than the diol’s -OH groups (pKa ~16–19), enabling faster proton transfer and metal coordination. Diols exhibit stronger intermolecular hydrogen bonding, leading to higher boiling points .
- Thiol vs. Amine : Amines (e.g., 1-(3,5-dimethoxyphenyl)ethan-1-amine) are nucleophilic but less reactive toward oxidation compared to thiols. Amines are critical in alkaloid synthesis, while thiols dominate in antioxidant applications .
Structural and Pharmacological Differences
1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrate (C19H20N2·½H2O)
- Structure : Features an imidazole ring with 3,5-dimethylphenyl and phenyl substituents. The planar imidazole ring forms dihedral angles of 67.46° and 23.10° with adjacent aromatic rings, influencing π-π stacking and crystallinity .
- Activity : Exhibits fungicidal, herbicidal, and anticancer properties due to imidazole’s role in inhibiting cytochrome P450 enzymes. The thiol analog may lack this specificity but could act as a protease inhibitor via -SH metal coordination .
1-(3,5-Dichlorophenyl)-triazol-4-yl-ethanone (C11H8Cl2N3O)
- Structure : Chlorine atoms increase electronegativity, enhancing binding to biological targets (e.g., receptors). The triazole ring contributes to metabolic stability.
- Safety : Classified as hazardous due to chlorine content; thiols may pose risks of skin irritation but lack halogen-related toxicity .
Key Findings and Limitations
- Electronic Effects : Methyl groups in 1-(3,5-Dimethylphenyl)ethane-1-thiol donate electrons, stabilizing the aromatic ring but reducing electrophilicity compared to chloro- or methoxy-substituted analogs .
- Data Gaps : Direct pharmacological or spectroscopic data for the thiol compound are absent in the evidence; comparisons rely on structural analogs.
- Safety : Thiols require careful handling due to odor and oxidation sensitivity, whereas imidazoles and triazoles prioritize metabolic stability .
Biological Activity
1-(3,5-Dimethylphenyl)ethane-1-thiol, a member of the thiol compound family, is characterized by a thiol functional group (-SH) attached to an ethane backbone with a 3,5-dimethylphenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including antioxidant and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of 1-(3,5-Dimethylphenyl)ethane-1-thiol can be represented as follows:
This structure consists of a three-carbon chain with a thiol group that imparts significant chemical reactivity.
Antioxidant Properties
Thiol compounds are well-known for their antioxidant properties , which help protect cells from oxidative stress. The thiol group can donate electrons to free radicals, neutralizing them and preventing cellular damage. Studies have indicated that similar thiol compounds exhibit significant antioxidant activity, suggesting that 1-(3,5-Dimethylphenyl)ethane-1-thiol may also possess this capability.
The biological activity of 1-(3,5-Dimethylphenyl)ethane-1-thiol is primarily attributed to its thiol group. This group can form covalent bonds with electrophilic centers in biological molecules, influencing various biochemical pathways. The compound may also participate in redox reactions that modulate cellular oxidative stress pathways .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
